molecular formula C17H20N2O2 B5303826 N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea

N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea

Cat. No. B5303826
M. Wt: 284.35 g/mol
InChI Key: OJMXDESRIAXKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis in cells, making A-769662 a promising compound for research into metabolic diseases such as diabetes and obesity.

Mechanism of Action

N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea activates AMPK through a unique mechanism that involves binding to the allosteric site of the AMPK α-subunit. This leads to conformational changes that increase the kinase activity of AMPK, resulting in downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects on cellular metabolism and signaling pathways. In addition to activating AMPK, N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is its specificity for activating AMPK, making it a useful tool for studying the role of AMPK in cellular metabolism and signaling pathways. However, N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to have off-target effects on other kinases, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK activators based on the structure of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea. Another area of focus is the investigation of the anti-inflammatory and anti-tumor properties of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and its potential as a cancer therapy. Additionally, research is needed to better understand the off-target effects of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and how they may impact experimental results.

Synthesis Methods

N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea can be synthesized through a multi-step process starting with 2-methoxyaniline and 4-methylacetophenone. The synthesis involves several reactions including nitration, reduction, and coupling, ultimately resulting in the formation of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes, obesity, and cancer. It has been shown to activate AMPK in various cell types, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-8-10-14(11-9-12)13(2)18-17(20)19-15-6-4-5-7-16(15)21-3/h4-11,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXDESRIAXKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.